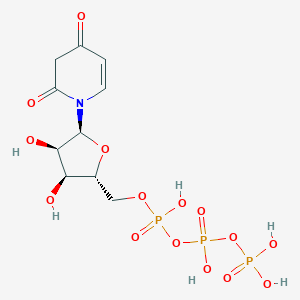![molecular formula C15H21NO3 B051135 N-(庚烷-4-基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 745047-51-2](/img/structure/B51135.png)
N-(庚烷-4-基)苯并[d][1,3]二氧杂环-5-甲酰胺
描述
Synthesis Analysis
The synthesis of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide and similar compounds involves intricate chemical procedures aimed at introducing specific functional groups to achieve the desired molecular architecture. Key steps often include oxidative metabolism, which plays a crucial role in the compound's synthesis and subsequent pharmacokinetic behaviors. Toxicological evaluations of such compounds reveal the significance of their synthesis routes in determining safety profiles for potential applications in food and beverages (Karanewsky et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied using techniques like spectroscopy, microanalysis, and X-ray diffraction. These studies provide detailed insights into the bond lengths, bond angles, and overall molecular conformation, which are crucial for understanding the compound's reactivity and interactions with biological systems. For instance, research on related benzamide compounds highlights the importance of structural characterization in understanding their biological activities and potential applications (Odame et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide are influenced by its functional groups and molecular structure. Studies on related compounds suggest that the presence of the dioxole and carboxamide groups can affect the compound's reactivity, stability, and interaction with biological molecules. These properties are essential for the compound's utility in various applications, including its potential as a flavor compound in foods and beverages, as indicated by its metabolic pathways and toxicological profile (Karanewsky et al., 2016).
科学研究应用
食品和饮料应用的毒理学评估: Karanewsky 等人(2016 年)对 N-(庚烷-4-基)苯并[d][1,3]二氧杂环-5-甲酰胺进行了毒理学评估,评估其在食品和饮料应用中的安全性。他们发现该化合物在大鼠和人肝微粒体中都经历了快速的氧化代谢。大鼠的无观察效应水平 (NOEL) 为 20 mg/kg 体重/天,表明其在特定水平上对人类食用是安全的 (Karanewsky 等人,2016 年).
虚拟筛选和抗肿瘤潜力: Wang 等人(2011 年)在靶向尿激酶受体的虚拟筛选过程中发现了 N-(庚烷-4-基)苯并[d][1,3]二氧杂环-5-甲酰胺的衍生物。该研究合成了类似物并评估了它们对乳腺肿瘤转移的影响,表明在动物模型中减少肿瘤体积和转移方面有希望的结果 (Wang 等人,2011 年).
抗菌和抗增殖活性: Mansour 等人(2020 年)合成了包括 N-(庚烷-4-基)苯并[d][1,3]二氧杂环-5-甲酰胺衍生物在内的化合物,并评估了它们的抗菌和抗增殖活性。他们发现这些化合物表现出有趣的生物学特性,特别是对 HCT-116 癌细胞,其中一个衍生物的 IC50 值为 6.19 µM,表明对癌细胞生长有显着的抑制作用 (Mansour 等人,2020 年).
材料科学中的合成和表征: Mudududdla 等人(2015 年)探索了 N-(庚烷-4-基)苯并[d][1,3]二氧杂环-5-甲酰胺衍生物通过抑制血管生成和 P-糖蛋白外排泵活性来克服癌症化疗耐药性的能力。他们的研究表明该化合物在提高化疗药物有效性方面的潜力 (Mudududdla 等人,2015 年).
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
N-heptan-4-yl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-5-12(6-4-2)16-15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12H,3-6,10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBNUUGTIXQSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225503 | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; Savoury, meat-like aroma | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol) | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
CAS RN |
745047-51-2 | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745047-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-(hept-4yl)benz-1,3 dioxol-5-carboxam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-PROPYLBUTYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1875N4ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116.00 °C. @ 760.00 mm Hg | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the toxicological evaluation of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide?
A1: A study published in Food and Chemical Toxicology [] investigated the toxicological evaluation and metabolism of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide. While the abstract doesn't provide specific results, it highlights the importance of understanding the safety profile of this compound, especially given its potential use as a flavouring agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)







